Isosalvianolic acid B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isosalvianolic acid B is a bioactive compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound, like its counterparts, has been extensively studied for its potential therapeutic effects, particularly in cardiovascular protection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of isosalvianolic acid B typically involves the extraction from Salvia miltiorrhiza roots. The process includes several steps such as maceration, filtration, and purification using chromatographic techniques. High-purity this compound can be obtained through purification methods like sephadex chromatography and preparative chromatography .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of macroreticular resin D101 is common in the industrial extraction process, although it may introduce some toxic residues that need to be identified and quantified .

Análisis De Reacciones Químicas

Types of Reactions

Isosalvianolic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its polyphenolic structure, which allows it to act as a reactive oxygen species scavenger .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound. These products retain the core structure of the compound but exhibit different chemical properties and potential biological activities .

Aplicaciones Científicas De Investigación

Antitumor Effects

Isosalvianolic acid B exhibits promising antitumor properties across various cancer types.

- Mechanism of Action : It has been shown to inhibit the deubiquitinating activity of ubiquitin carboxyl-terminal hydrolase 2 (USP2) in colon cancer cells, leading to enhanced degradation of programmed cell death ligand 1 (PD-L1). This mechanism promotes T-cell activity against tumor cells, resulting in significant tumor suppression rates of 43.4% and 63.2% at concentrations of 10 mg/kg and 20 mg/kg, respectively .

- Breast Cancer : Studies indicate that this compound can inhibit epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells by regulating the expression of key proteins such as E-cadherin and N-cadherin. This action reduces the migratory and invasive capabilities of these cancer cells .

- Liver Cancer : In hepatocellular carcinoma models, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation through modulation of the PI3K/Akt signaling pathway .

Cardiovascular Applications

This compound has shown protective effects against cardiovascular diseases.

- Mechanisms : It improves endothelial function and reduces oxidative stress by modulating the Janus kinase 2 (JAK2)/STAT3 signaling pathway. In animal models, it has been effective in preventing thoracic aortic aneurysms by decreasing malondialdehyde and reactive oxygen species levels while enhancing superoxide dismutase levels .

- Clinical Observations : Clinical trials have indicated that this compound improves symptoms in patients with chronic heart conditions, suggesting its potential as a therapeutic agent for heart disease management .

Anti-fibrotic Properties

The compound has been extensively studied for its anti-fibrotic effects.

- Liver Fibrosis : In clinical trials involving patients with chronic hepatitis B, this compound showed a higher rate of fibrosis regression compared to conventional treatments like interferon-γ. The reverse rate of fibrotic stages was 36.67% in the this compound group versus 30% in the control group .

- Mechanisms : The anti-fibrotic effects are attributed to its ability to inhibit the activation of hepatic stellate cells (HSCs) and regulate inflammatory pathways, particularly through the NF-κB signaling pathway .

Safety and Pharmacokinetics

Safety assessments have demonstrated that this compound is well-tolerated in clinical settings.

- Adverse Effects : Most reported adverse events are mild and include transient increases in liver enzymes and dizziness. No severe adverse effects have been documented during clinical trials involving doses up to 300 mg .

- Pharmacokinetics : Studies indicate a dose-proportional increase in plasma concentrations following administration, with no accumulation observed after repeated doses .

Mecanismo De Acción

The mechanism of action of isosalvianolic acid B involves its ability to scavenge reactive oxygen species and inhibit oxidative stress. It achieves this by donating hydrogen atoms from its phenolic hydroxyl groups. Additionally, it modulates various signaling pathways, including the Nuclear factor E2-related factor 2/Kelch-like ECH-related protein 1 pathway, to regulate the expression of antioxidant enzymes .

Comparación Con Compuestos Similares

Isosalvianolic acid B is often compared with other salvianolic acids such as salvianolic acid A and salvianolic acid C. While all these compounds share similar antioxidant properties, this compound is unique in its specific molecular structure and its potent ability to modulate oxidative stress and inflammation .

List of Similar Compounds

- Salvianolic acid A

- Salvianolic acid C

- Rosmarinic acid

These compounds, like this compound, are derived from Salvia miltiorrhiza and exhibit significant therapeutic potential .

Actividad Biológica

Isosalvianolic acid B, a derivative of salvianolic acid B, is increasingly recognized for its diverse biological activities. This compound is primarily extracted from Salvia miltiorrhiza, a traditional medicinal herb used in Chinese medicine. Research has demonstrated its potential in various therapeutic areas, including cardioprotection, anti-inflammatory effects, and antioxidant properties.

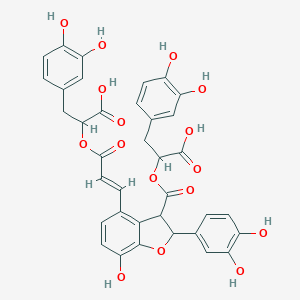

Chemical Structure and Properties

This compound shares structural similarities with salvianolic acid B, characterized by hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its ability to scavenge free radicals and modulate cellular signaling pathways.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of this compound. For instance:

- Myocardial Ischemia : In rat models of myocardial ischemia induced by coronary artery ligation, this compound significantly reduced myocardial infarct size and levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI) .

- Mechanisms : The cardioprotective effects are attributed to the modulation of oxidative stress and inflammation. This compound activates the SIRT1/AMPK signaling pathway, which reduces reactive oxygen species (ROS) production and inhibits the activation of the NLRP3 inflammasome .

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties:

- Inflammatory Markers : Studies have shown that treatment with this compound leads to a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models .

- NF-κB Pathway : It downregulates NF-κB signaling, which plays a crucial role in the inflammatory response, thereby mitigating tissue damage associated with chronic inflammation .

Antioxidant Properties

The antioxidant capacity of this compound contributes significantly to its biological activity:

- Free Radical Scavenging : The compound effectively scavenges free radicals, reducing lipid peroxidation and oxidative stress markers such as malondialdehyde (MDA) .

- Cellular Protection : In cellular models exposed to oxidative stress, this compound has been shown to enhance cellular antioxidant defenses by increasing the expression of antioxidant enzymes like superoxide dismutase (SOD) .

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

| Study | Model | Findings |

|---|---|---|

| Liu et al. (2018) | Rat model of myocardial infarction | Reduced infarct size and serum cardiac markers; improved cardiac function. |

| Zhao et al. (2023) | In vitro study on vascular smooth muscle cells | Inhibited cell proliferation induced by angiotensin II; downregulated miR-146a. |

| Yang et al. (2023) | Rat model of cholestatic liver injury | Alleviated liver damage; improved bile acid metabolism and reduced inflammation. |

Propiedades

IUPAC Name |

2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.